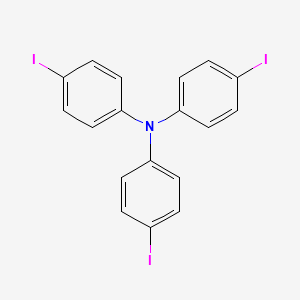

Tris(4-iodophenyl)amine

Übersicht

Beschreibung

Tris(4-iodophenyl)amine is a chemical compound with the molecular formula C18H12I3N . It is a useful building block mostly used in the preparation of nanostructures and nanoparticles .

Synthesis Analysis

The synthesis of Tris(4-iodophenyl)amine can be achieved through a reaction involving triphenylamine . The reaction is carried out in a three-necked flask with triphenylamine, acetic acid, potassium iodide, and potassium iodate at 110 degrees Celsius for 12 hours .Chemical Reactions Analysis

Tris(4-iodophenyl)amine is primarily used in the preparation of nanostructures and nanoparticles . It is involved in the preparation of a macrocycle-in-a-macrocycle superstructure with all-gauche conformation by reversible radical association, and in the preparation of supramolecular nanocages on terpyridine building blocks .Physical And Chemical Properties Analysis

Tris(4-iodophenyl)amine is a solid at 20 degrees Celsius . It has a molecular weight of 623.01 . It is soluble in toluene and dichloromethane . Its melting point is 167 degrees Celsius, and its predicted boiling point is 559.5 degrees Celsius .Wissenschaftliche Forschungsanwendungen

LED-Induced Polymerization

Tris(4-iodophenyl)amine derivatives are used as photoinitiators for radical and cationic polymerizations under near-UV and visible light-emitting diodes (LEDs). These photoinitiators, when combined with certain salts or amine/alkyl halide couples, display excellent photoinitiating abilities for the polymerization of epoxides or (meth)acrylates under air. They offer higher efficiency and overcome oxygen inhibition compared to commercial photoinitiators, making them significant in materials science (Zhang et al., 2015).

Electrochemical Applications

Tris(4-iodophenyl)amine has been studied for its effectiveness in the indirect oxidation of amines. This process involves the conversion of benzyl amines to corresponding Schiff bases, indicating the potential for use in synthetic organic chemistry and electroanalytical applications (Pletcher & Zappi, 1989).

Organic Light-Emitting Diodes (OLEDs)

Certain derivatives of tris(4-iodophenyl)amine, specifically bipolar triphenylamine-benzimidazole molecules, have been designed and used in the fabrication of efficient OLEDs. These molecules, by hosting phosphorescent materials, contribute significantly to the improvement of OLED performance (Ge et al., 2008).

Iodine Adsorption

Conjugated microporous polymers based on thiophene and carbazole with triphenylamine cores demonstrate efficient iodine capture. This application is particularly relevant in addressing environmental issues related to iodine contamination (Geng et al., 2018).

Electrochromic Devices

Star-shaped conjugated systems derived from tris(4-iodophenyl)amine have been synthesized and applied in electrochromic devices. These devices can exhibit multiple colors under different potentials, indicating potential uses in smart windows and display technologies (Cheng et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-iodo-N,N-bis(4-iodophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12I3N/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGZDWJFOYXGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(C2=CC=C(C=C2)I)C3=CC=C(C=C3)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12I3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430979 | |

| Record name | Tris(4-iodophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(4-iodophenyl)amine | |

CAS RN |

4181-20-8 | |

| Record name | Tris(4-iodophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-iodophenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)

![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)

![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)

![5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1352892.png)

![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1352897.png)